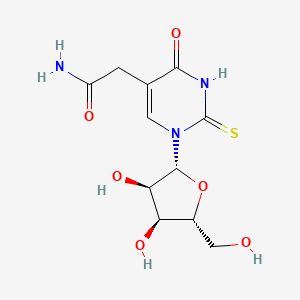
5-Carbamoylmethyl-2-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoylmethyl-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper decoding of genetic information during protein synthesis. This compound is part of the wobble uridine modifications, which are essential for maintaining the accuracy and efficiency of translation in eukaryotic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylmethyl-2-thiouridine involves several steps, including the modification of uridine at specific positionsThe final product is obtained through deprotection and purification steps .
Industrial Production Methods: the general approach involves large-scale chemical synthesis using automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Carbamoylmethyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-carbamoylmethyl-2-thiouridine is used as a model compound to study nucleoside modifications and their effects on molecular interactions and stability .
Biology: In biological research, this compound is crucial for understanding the role of tRNA modifications in translation fidelity and efficiency. It helps in studying the mechanisms of genetic code translation and the impact of modifications on protein synthesis .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating gene expression and its potential as a biomarker for certain diseases .
Industry: In the industrial sector, this compound is used in the development of novel biotechnological applications, such as the design of synthetic biology tools and the production of modified nucleic acids for research and therapeutic purposes .
Mécanisme D'action
The mechanism of action of 5-carbamoylmethyl-2-thiouridine involves its incorporation into tRNA, where it plays a critical role in maintaining the accuracy of codon-anticodon pairing during translation. This modification enhances the stability of tRNA and ensures the correct reading of the genetic code, thereby preventing frameshift mutations and ensuring the proper synthesis of proteins .
Comparaison Avec Des Composés Similaires
- 5-Methoxycarbonylmethyl-2-thiouridine
- 5-Carbamoylmethyluridine
- 5-Methoxycarbonylmethyluridine
- 5-Carbamoylmethyl-2’-O-methyluridine
Comparison: Compared to these similar compounds, 5-carbamoylmethyl-2-thiouridine is unique due to the presence of both carbamoylmethyl and thiouridine groups. This dual modification provides distinct chemical properties and biological functions, making it a valuable compound for studying tRNA modifications and their impact on translation .
Propriétés
Formule moléculaire |
C11H15N3O6S |
|---|---|
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
DXTALIXGVSVUOM-VPCXQMTMSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N |
SMILES canonique |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)
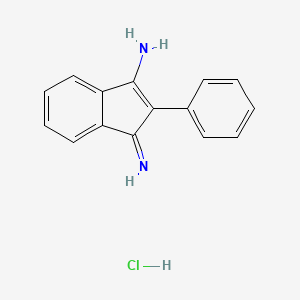
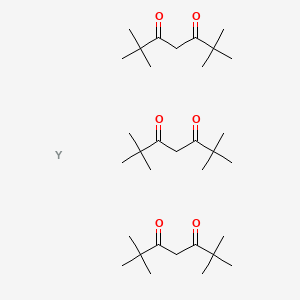
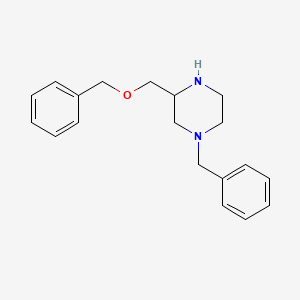


![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)

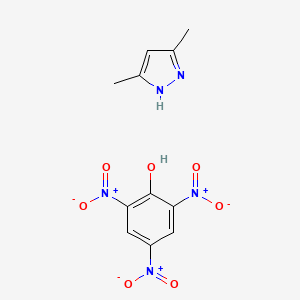
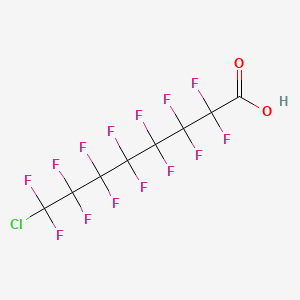
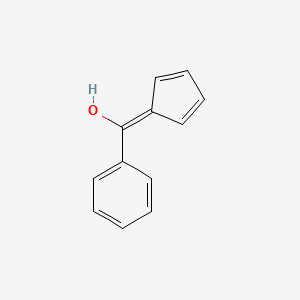

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
